molecular formula C10H6BrClN2O B2581153 (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 2225100-54-7

(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2581153
CAS RN: 2225100-54-7
M. Wt: 285.53
InChI Key: CZGZKJFKGFNCOX-UHFFFAOYSA-N
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Description

(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide, also known as BCP, is a chemical compound that has been widely studied in scientific research. It is a member of the enamide family of compounds and has been found to have a range of interesting properties that make it useful for a variety of applications.

Mechanism of Action

The mechanism of action of (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood, but it is thought to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and fungi. It is also thought to have an effect on the cell membrane, which may contribute to its antifungal properties.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with the cell cycle. In addition, this compound has been shown to have an effect on the immune system, stimulating the production of cytokines and other immune system molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its ability to inhibit the growth of cancer cells and fungi. This makes it a useful tool for studying these types of cells and for developing new treatments for cancer and fungal infections. However, one limitation of using this compound in lab experiments is that it is a complex compound that can be difficult to synthesize and purify.

Future Directions

There are several future directions for research involving (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide. One area of interest is the development of new anticancer and antifungal drugs based on the structure of this compound. Another area of interest is the study of the mechanism of action of this compound, which could lead to a better understanding of how it works and how it can be used to develop new treatments. Finally, there is also interest in exploring the use of this compound in other areas of research, such as immunology and microbiology.

Synthesis Methods

The synthesis of (E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide is a complex process that involves several steps. The starting material for the synthesis is 2,6-dibromochlorobenzene, which is reacted with sodium hydride to form a Grignard reagent. This reagent is then reacted with ethyl cyanoacetate to form the intermediate product, which is then reacted with acetic anhydride to form the final product, this compound.

Scientific Research Applications

(E)-3-(2-Bromo-6-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied in scientific research due to its interesting properties. It has been found to have anticancer properties and has been shown to inhibit the growth of several different types of cancer cells. This compound has also been studied for its antifungal properties and has been found to be effective against several different types of fungi.

properties

IUPAC Name

(E)-3-(2-bromo-6-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O/c11-8-2-1-3-9(12)7(8)4-6(5-13)10(14)15/h1-4H,(H2,14,15)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGZKJFKGFNCOX-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Br)/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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